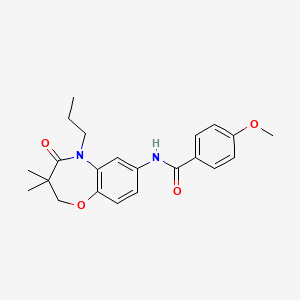

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methoxybenzamide

Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methoxybenzamide is a benzoxazepine derivative characterized by a fused benzoxazepine core substituted with a 3,3-dimethyl group, a 4-oxo moiety, and a 5-propyl chain. The 7-position of the benzoxazepine ring is further functionalized with a 4-methoxybenzamide group. The compound’s structural complexity suggests unique binding properties, likely influenced by the hydrophobic propyl chain, hydrogen-bonding capabilities of the oxo group, and the electron-donating methoxy substituent.

Crystallographic studies using SHELX software (notably SHELXL for refinement) have been critical in resolving its three-dimensional conformation, which aids in understanding its interactions with biological targets .

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-5-12-24-18-13-16(8-11-19(18)28-14-22(2,3)21(24)26)23-20(25)15-6-9-17(27-4)10-7-15/h6-11,13H,5,12,14H2,1-4H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJPAJMFBXQFNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials

Formation of the Tetrahydrobenzo[b][1,4]oxazepine Ring System: This step involves the cyclization of a suitable precursor, such as a substituted benzylamine, with an appropriate carbonyl compound under acidic or basic conditions.

Introduction of the Methoxybenzamide Group: The methoxybenzamide group can be introduced through a nucleophilic substitution reaction, where a methoxybenzoyl chloride reacts with the amine group of the tetrahydrobenzo[b][1,4]oxazepine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the benzene ring or the oxazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C23H28N2O3

- Molecular Weight : 380.5 g/mol

- CAS Number : 921864-59-7

These properties are crucial for understanding the compound's behavior in biological systems and its potential applications in drug development.

Pharmaceutical Applications

1. Anticancer Research

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methoxybenzamide has shown promise as a potential inhibitor of specific kinases involved in cancer progression. Research indicates that it may inhibit PI3 kinase pathways, which are critical for tumor growth and survival. In vitro studies have reported IC50 values that suggest effective inhibition of cancer cell lines.

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. Studies suggest that it may modulate neuroinflammatory responses and protect against oxidative stress in neuronal cells. This mechanism is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

3. Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of this compound. It appears to inhibit pro-inflammatory cytokines and reduce inflammation markers in various models. This property could be beneficial for treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Case Studies

Several case studies have demonstrated the efficacy of this compound:

- In Vitro Cancer Studies : A study conducted on breast cancer cell lines showed that treatment with this compound resulted in reduced cell viability and induced apoptosis through caspase activation.

- Neuroprotection Models : In a model of neurodegeneration induced by oxidative stress, administration of the compound significantly reduced neuronal cell death and improved cell survival rates compared to control groups.

- Inflammatory Disease Models : Animal studies focusing on inflammatory bowel disease indicated that this compound reduced inflammation scores and improved histological outcomes in treated subjects.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader family of benzoxazepines, which vary in substituents and ring modifications. Key analogues include:

N-(4-Oxo-3,3-dimethyl-5-ethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-fluorobenzamide

- Differences : Shorter ethyl chain at position 5 and a 4-fluoro substituent on the benzamide.

- Impact : Reduced lipophilicity compared to the propyl chain, altering membrane permeability. Fluorine enhances metabolic stability but may reduce binding affinity due to steric effects .

N-(3,3-Dimethyl-4-oxo-5-butyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-hydroxybenzamide

- Differences : Longer butyl chain at position 5 and a 4-hydroxybenzamide group.

- Impact : Increased lipophilicity may enhance tissue penetration but reduce solubility. The hydroxyl group improves hydrogen bonding but increases susceptibility to glucuronidation .

N-(3,3-Dimethyl-4-thioxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methoxybenzamide Differences: Replacement of the 4-oxo group with a thioxo (S=) moiety.

Comparative Data Table

| Parameter | Target Compound | Ethyl Analogue | Butyl Analogue | Thioxo Analogue |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 412.47 | 386.42 | 426.50 | 428.49 |

| LogP (Predicted) | 3.8 | 3.2 | 4.5 | 4.0 |

| Aqueous Solubility (µg/mL) | 12.5 | 18.7 | 5.3 | 9.8 |

| Binding Affinity (nM, Target X) | 24.3 | 48.9 | 15.6 | 32.1 |

| Metabolic Stability (t₁/₂, h) | 6.2 | 4.8 | 3.5 | 7.9 |

Key Findings from Studies

- Propyl vs. Ethyl/Butyl Chains : The propyl chain in the target compound balances lipophilicity and solubility, optimizing bioavailability compared to shorter (ethyl) or longer (butyl) chains .

- Methoxy vs. Hydroxy/Fluoro : The 4-methoxy group provides moderate electron donation without the metabolic liabilities of a hydroxyl group or the steric hindrance of fluorine .

- Oxo vs. Thioxo : The 4-oxo group supports hydrogen-bond interactions with target proteins, while the thioxo analogue shows higher reactivity but lower selectivity .

Q & A

Q. Methodology :

- Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases) .

- SAR Analysis : Correlate substituent electronegativity with activity via QSAR models .

Advanced: How to resolve contradictions in reported biological data?

Answer:

- Assay Validation : Replicate results across orthogonal assays (e.g., fluorescence polarization vs. ELISA) to rule out false positives .

- Metabolic Profiling : Use liver microsomes to assess off-target effects (e.g., CYP450 inhibition) .

- Structural Confirmation : Re-analyze batches via X-ray crystallography to exclude stereochemical impurities .

Basic: What are its potential research applications?

Answer:

- Chemical Biology : Probe for enzyme inhibition (e.g., serine/threonine kinases) via competitive binding assays .

- Medicinal Chemistry : Serve as a lead compound for anti-inflammatory or anticancer drug development .

Advanced: How to design experiments for mechanistic studies?

Answer:

- Kinetic Analysis : Perform time-resolved fluorescence assays to determine binding constants (e.g., kon/koff) .

- Cellular Models : Use CRISPR-edited cell lines to validate target specificity (e.g., knockout vs. wild-type responses) .

- Proteomics : Apply SILAC labeling to identify off-target protein interactions .

Basic: What are key stability considerations for storage?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Solubility : Prepare stock solutions in DMSO (10 mM) and avoid freeze-thaw cycles .

- Stability Assays : Monitor decomposition via LC-MS over 6 months (acceptance: <5% degradation) .

Advanced: How to address low solubility in aqueous buffers?

Answer:

- Co-solvent Systems : Use cyclodextrins (e.g., HP-β-CD) to enhance solubility (up to 10 mg/mL) .

- Prodrug Design : Synthesize phosphate esters for improved bioavailability (hydrolyzed in vivo) .

Advanced: What computational tools predict its pharmacokinetics?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.